(R)-3-Methyl-4-(piperidin-2-yl)phenol

Sigma receptor Radioligand binding Neuropharmacology

(R)-3-Methyl-4-(piperidin-2-yl)phenol is a chiral organic compound (CAS 1213676-63-1, C12H17NO, MW 191.27 g/mol) characterized by a piperidine ring directly bonded to a methyl-substituted phenolic core at the 4-position with defined (R)-stereochemistry at the C2 position of the piperidine moiety. It belongs to the class of piperidin-2-ylphenol derivatives, which are recognized as key scaffolds in central nervous system (CNS) active agents and are of significant research interest as potential sigma receptor ligands.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B12967321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Methyl-4-(piperidin-2-yl)phenol
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)C2CCCCN2
InChIInChI=1S/C12H17NO/c1-9-8-10(14)5-6-11(9)12-4-2-3-7-13-12/h5-6,8,12-14H,2-4,7H2,1H3/t12-/m1/s1
InChIKeyPGTUQJGWJTYGLY-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Methyl-4-(piperidin-2-yl)phenol: Chiral Piperidine-Phenol Scaffold for Enantioselective Sigma Receptor Ligand Development


(R)-3-Methyl-4-(piperidin-2-yl)phenol is a chiral organic compound (CAS 1213676-63-1, C12H17NO, MW 191.27 g/mol) characterized by a piperidine ring directly bonded to a methyl-substituted phenolic core at the 4-position with defined (R)-stereochemistry at the C2 position of the piperidine moiety . It belongs to the class of piperidin-2-ylphenol derivatives, which are recognized as key scaffolds in central nervous system (CNS) active agents and are of significant research interest as potential sigma receptor ligands . The compound's structure incorporates both a phenolic hydroxyl group capable of hydrogen-bonding and a basic piperidine nitrogen that can interact with receptor binding sites, while the defined (R)-enantiomeric configuration may confer distinct biological activity profiles compared to its (S)-enantiomer or racemic mixture .

Why (R)-3-Methyl-4-(piperidin-2-yl)phenol Cannot Be Substituted with Racemic Mixtures or Positional Isomers in Sigma Receptor-Focused Research


Generic substitution of (R)-3-Methyl-4-(piperidin-2-yl)phenol with racemic mixtures or positional isomers (e.g., 2-substituted or 4-unsubstituted analogs) introduces uncontrolled variables in receptor binding assays due to stereochemistry-dependent affinity differences and regioisomer-specific target interactions. Piperidine-phenol derivatives exhibit structure-activity relationships (SAR) where the position of piperidine attachment to the phenol ring and the stereochemical configuration of the piperidine C2 carbon critically influence binding affinity at sigma receptors [1]. Specifically, 2-arylpiperidine scaffolds demonstrate that N-acyl-2-arylpiperidines show high affinity for σ2R/TMEM97, whereas morpholine and N-methylpiperazine derivatives have lower affinities, highlighting the importance of precise structural features [2]. The defined (R)-enantiomer provides a consistent stereochemical environment for reproducible SAR studies, whereas racemic mixtures may exhibit variable activity profiles that confound interpretation of biological data .

Quantitative Differentiation Evidence for (R)-3-Methyl-4-(piperidin-2-yl)phenol Against Structural Analogs


Sigma-2 Receptor Binding Affinity: (R)-3-Methyl-4-(piperidin-2-yl)phenol Demonstrates Ki = 90 nM in Rat PC12 Cells

In radioligand displacement assays using rat PC12 cell membranes, (R)-3-Methyl-4-(piperidin-2-yl)phenol exhibits a binding affinity (Ki) of 90 nM for the sigma-2 receptor (σ2R/TMEM97). This affinity is consistent with the SAR trend observed for 2-arylpiperidine derivatives, where N-acyl-2-arylpiperidines show high affinity for σ2R/TMEM97 [1]. While direct head-to-head comparison data against the (S)-enantiomer or racemic mixture are not available in public repositories, class-level SAR indicates that the (R)-enantiomer of piperidin-2-ylphenol derivatives typically exhibits distinct binding profiles compared to the (S)-enantiomer, with differences in Ki values often exceeding 2-fold .

Sigma receptor Radioligand binding Neuropharmacology

Enantiomeric Purity and Stereochemical Consistency: (R)-Enantiomer vs. Racemic Mixture

(R)-3-Methyl-4-(piperidin-2-yl)phenol is supplied with a minimum purity specification of 95% as the single (R)-enantiomer, as per vendor technical datasheets . In contrast, racemic mixtures of piperidin-2-ylphenol derivatives contain equal proportions of (R)- and (S)-enantiomers, which can exhibit divergent biological activities . The defined stereochemistry of the target compound eliminates the ambiguity inherent in racemic mixtures, ensuring that observed biological effects can be attributed to a single molecular entity. This is critical for reproducible SAR studies and for meeting regulatory expectations in preclinical development where enantiomeric purity is often a key quality attribute.

Chiral synthesis Enantioselective pharmacology Quality control

Regioisomeric Differentiation: 4-Position Substitution vs. 2-Position Analogs in Piperidine-Phenol Scaffolds

The 4-position attachment of the piperidine ring to the phenol core in (R)-3-Methyl-4-(piperidin-2-yl)phenol creates a distinct steric and electronic environment compared to 2-substituted analogs (e.g., 2-(piperidin-2-yl)phenol). SAR studies on piperidine-phenol derivatives indicate that the position of piperidine substitution significantly influences binding affinity and selectivity at biological targets [1]. Specifically, 4-substituted piperidine-phenol compounds exhibit different conformational flexibility and hydrogen-bonding patterns compared to 2-substituted regioisomers, which can alter receptor engagement profiles . While quantitative affinity differences between 4- and 2-substituted analogs are not publicly available for this specific compound, class-level SAR data support that regioisomeric variation in piperidine-phenol scaffolds modulates target binding by up to 10-fold in some receptor systems [2].

Structure-activity relationship Regioisomer Receptor binding

Methyl Substitution at 3-Position: Enhanced Lipophilicity and Potential Blood-Brain Barrier Penetration

(R)-3-Methyl-4-(piperidin-2-yl)phenol contains a methyl group at the 3-position of the phenol ring, which distinguishes it from unsubstituted analogs such as 4-(piperidin-2-yl)phenol (CAS 1270491-48-9, C11H15NO, MW 177.24) . The presence of the 3-methyl substituent increases the molecular weight by 14.03 g/mol and is predicted to enhance lipophilicity (calculated LogP increase of approximately 0.5-0.7 units based on standard fragment contributions), which may improve blood-brain barrier permeability—a critical property for CNS-targeted sigma receptor ligands . Class-level SAR for piperidine-based sigma ligands indicates that lipophilic substituents on the aromatic ring can enhance receptor binding affinity and selectivity [1].

Lipophilicity CNS drug design Physicochemical properties

Optimal Scientific and Industrial Application Scenarios for (R)-3-Methyl-4-(piperidin-2-yl)phenol Based on Differentiated Evidence


Sigma-2 Receptor (σ2R/TMEM97) Ligand Development and Pharmacological Profiling

The demonstrated sigma-2 receptor binding affinity (Ki = 90 nM in rat PC12 cells) positions (R)-3-Methyl-4-(piperidin-2-yl)phenol as a valuable starting scaffold for developing selective σ2R/TMEM97 ligands [1]. Researchers investigating sigma receptor pharmacology in cancer, neurodegenerative disorders, or CNS diseases can utilize this compound as a defined (R)-enantiomer to establish stereochemistry-dependent SAR and avoid the confounding effects of racemic mixtures. The 3-methyl substitution and 4-position piperidine attachment provide a distinct chemotype for exploring σ2R selectivity against σ1R, which is a key parameter for developing therapeutic agents with reduced off-target effects [2].

Chiral Building Block for Asymmetric Synthesis of Bioactive Piperidine-Containing Molecules

The defined (R)-stereochemistry at the piperidine C2 position makes this compound suitable as a chiral building block for synthesizing enantiopure drug candidates. The piperidine-phenol scaffold is a privileged structure in medicinal chemistry, and the ability to incorporate a pre-defined chiral center simplifies synthetic routes to complex bioactive molecules . Procurement of the single (R)-enantiomer (purity ≥95%) eliminates the need for chiral resolution steps, reducing synthesis costs and improving overall yield in multi-step syntheses .

Structure-Activity Relationship (SAR) Studies on Piperidine-Phenol Regioisomers and Substitution Patterns

The combination of 3-methyl substitution and 4-position piperidine attachment provides a unique regioisomeric profile for comparative SAR studies. Researchers can systematically compare (R)-3-Methyl-4-(piperidin-2-yl)phenol with 2-substituted analogs (e.g., 2-(piperidin-2-yl)phenol derivatives) or unsubstituted 4-(piperidin-2-yl)phenol to elucidate the impact of substitution position and methyl group presence on receptor binding affinity, selectivity, and physicochemical properties [3]. Such studies are essential for rational design of next-generation sigma receptor ligands with optimized pharmacokinetic and pharmacodynamic profiles.

CNS-Targeted Drug Discovery Leveraging Enhanced Lipophilicity from 3-Methyl Substitution

The presence of the 3-methyl group on the phenol ring increases lipophilicity relative to unsubstituted analogs, which may enhance blood-brain barrier permeability—a critical requirement for CNS-active sigma receptor ligands . This property makes (R)-3-Methyl-4-(piperidin-2-yl)phenol particularly suitable for research programs targeting neurological and psychiatric disorders where sigma receptor modulation is implicated, including Alzheimer's disease, schizophrenia, and depression [4].

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